molecular formula C11H11N3 B13865348 2-Methyl-5-pyrimidin-2-ylaniline

2-Methyl-5-pyrimidin-2-ylaniline

Cat. No.: B13865348
M. Wt: 185.22 g/mol
InChI Key: VXDYTEQTBVRDSC-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidin-2-ylaniline is an aromatic amine with a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-pyrimidin-2-ylaniline typically involves the reaction of 2-chloro-5-methylpyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials are readily available, and the process can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyrimidin-2-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Methyl-5-pyrimidin-2-ylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrimidin-2-ylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-pyrimidin-2-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-5-pyrimidin-2-ylaniline

InChI

InChI=1S/C11H11N3/c1-8-3-4-9(7-10(8)12)11-13-5-2-6-14-11/h2-7H,12H2,1H3

InChI Key

VXDYTEQTBVRDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CC=N2)N

Origin of Product

United States

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